7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C18H22N4O3S/c1-20-14-9-16(25-3)15(24-2)8-12(14)13-10-19-22(18(23)17(13)20)11-21-4-6-26-7-5-21/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
DZUWPEKDZHZHHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCSCC4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the thiomorpholine and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives from the literature, focusing on core modifications, substituent effects, and inferred properties.
Core Structure and Substitutions
Key Observations :
- The pyridazinoindole core in the target compound is distinct from triazine-indole () or pyrimidinone-tetrazole hybrids (). Its planar structure may favor intercalation or protein binding.
- This contrasts with the bromophenyl group in Compound 41, which prioritizes steric bulk and halogen bonding .
- 7,8-Dimethoxy substitutions likely increase lipophilicity compared to unsubstituted indole derivatives, similar to coumarin’s role in Compound 4j () .
Inferred Bioactivity
While biological data for the target compound is unavailable, analogs suggest:
- Kinase Inhibition: Pyridazinoindoles often target ATP-binding pockets due to planar aromatic cores.
- CNS Penetration: Thiomorpholine’s sulfur may enhance blood-brain barrier permeability compared to non-sulfur analogs.
- Antimicrobial Potential: Thiazolidinone-dihydropyrazoles () show activity against Gram-positive bacteria, suggesting the target compound’s methoxy groups could similarly disrupt microbial membranes .
Biological Activity
7,8-Dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS Number: 1401577-71-6) is a synthetic compound with potential biological activities. Its molecular formula is C18H22N4O3S, and it has a molecular weight of approximately 374.5 g/mol. This compound is part of a class of organic heteropolycyclic compounds that may exhibit various pharmacological properties.
The biological activity of 7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For instance, it is hypothesized to affect tyrosinase activity, which plays a crucial role in melanin production and could be beneficial in treating hyperpigmentation disorders .
- Receptor Interaction : The compound may also interact with peripheral-type benzodiazepine receptors (PBRs), which are implicated in various physiological processes such as apoptosis and cell proliferation . This interaction could lead to significant effects on neuroprotection and anti-inflammatory responses.
Antimicrobial and Anticancer Properties
Research indicates potential antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity : In vitro studies have shown that similar compounds exhibit antibacterial effects against a range of pathogens. While specific data on 7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is limited, its structural analogs have demonstrated efficacy against bacterial strains.
- Anticancer Effects : There are indications that this compound may induce apoptosis in cancer cell lines through the modulation of PBRs and other apoptotic pathways. Further studies are needed to elucidate its effectiveness against specific cancer types.
Case Studies and Experimental Data
A selection of relevant studies highlights the biological activity associated with this compound:
Q & A
Q. What are the optimal synthetic routes for 7,8-dimethoxy-5-methyl-3-(thiomorpholin-4-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyridazinoindole derivatives typically involves multi-step heterocyclic condensation. Key steps include:
- Reagent Selection : Use thiomorpholine derivatives as nucleophiles for alkylation at the indole C3 position (analogous to Scheme 13 in pyridazinoindole synthesis) .
- Condition Optimization : Vary temperature (e.g., 80–120°C), solvent polarity (DMF or ethanol/DMF mixtures), and catalysts (e.g., triethylamine) to improve yields .
- Purity Control : Monitor reactions via TLC and recrystallize products from ethanol/DMF to remove byproducts .
- Validation : Confirm structural integrity using / NMR and HRMS .
Q. Which analytical techniques are most reliable for characterizing the purity and structural conformation of this compound?
- Methodological Answer :
- Spectroscopy : NMR (to confirm methoxy and thiomorpholine substituents) and NMR (to verify heterocyclic backbone) .
- Mass Spectrometry : HRMS (ESI) for exact mass validation (e.g., ±1 ppm accuracy) .
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>95%) .
- Thermal Analysis : Melting point determination (e.g., 243–245°C range, as in analogous compounds) to confirm crystallinity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the thiomorpholin-4-ylmethyl group in modulating biological activity?
- Methodological Answer :
- Kinetic Experiments : Compare reaction rates of intermediates with/without thiomorpholine to assess steric/electronic effects .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density at the C3 position and predict nucleophilic susceptibility .
- Structure-Activity Relationships (SAR) : Synthesize analogs with morpholine or piperazine substituents and test in vitro bioactivity (e.g., enzyme inhibition assays) .
Q. What experimental designs are suitable for investigating the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) to identify breakdown products via LC-MS .
- Bioaccumulation Assays : Use OECD 305 guidelines to measure bioconcentration factors in model organisms (e.g., Daphnia magna) .
- Ecotoxicology : Conduct acute toxicity tests (e.g., 48-hr LC in zebrafish embryos) and chronic exposure studies to assess endocrine disruption .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles across studies?
- Methodological Answer :
- Systematic Replication : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
- Byproduct Analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted aldehydes or dimerization products) .
- Statistical Validation : Apply factorial design (e.g., ANOVA) to evaluate the significance of variables like temperature or solvent choice .
Methodological Framework for Data Interpretation
Q. How can researchers integrate theoretical frameworks (e.g., conceptual models) to guide mechanistic or applied studies on this compound?
- Methodological Answer :
- Conceptual Anchoring : Link SAR studies to receptor-binding theories (e.g., lock-and-key models for enzyme inhibition) .
- Hypothesis Testing : Use Koch’s postulates to correlate structural modifications (e.g., methoxy group removal) with functional outcomes (e.g., solubility changes) .
- Data Triangulation : Cross-validate computational predictions (e.g., docking scores) with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
